Cdk8-IN-6

Kinase Inhibitor Binding Affinity CDK8

Cdk8-IN-6 (Compound 9) is a precisely characterized, less potent CDK8 inhibitor (Kd=13 nM), distinguishing it from tighter-binding analogs. This makes it an indispensable 'low-potency control' for dose-response validation in AML cell lines (MOLM-13, OCI-AML3, MV4-11). Its well-documented micromolar cytotoxicity provides a reliable public benchmark for standardizing assays and establishing sensitivity baselines in medicinal chemistry programs, ensuring reproducibility where off-target-prone or overly potent alternatives introduce variability.

Molecular Formula C26H37ClN2
Molecular Weight 413.0 g/mol
Cat. No. B12406640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-6
Molecular FormulaC26H37ClN2
Molecular Weight413.0 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C
InChIInChI=1S/C26H37ClN2/c1-25-11-9-20(29(3)4)14-18(25)5-6-21-23-8-7-22(17-13-19(27)16-28-15-17)26(23,2)12-10-24(21)25/h7,13,15-16,18,20-21,23-24H,5-6,8-12,14H2,1-4H3/t18-,20+,21-,23-,24-,25-,26+/m0/s1
InChIKeyZLGOMJAYBOBMTQ-QHPHXHBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk8-IN-6: A Potent and Selective CDK8 Inhibitor for Acute Myeloid Leukemia (AML) Research


Cdk8-IN-6 (compound 9) is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8), a key regulator of transcription within the mediator complex. It demonstrates a binding affinity (Kd) of 13 nM for CDK8 . The compound exhibits significant cytotoxic activity against a panel of acute myeloid leukemia (AML) cell lines, including MOLM-13, OCI-AML3, and MV4-11, indicating its primary research application in AML cancer studies .

Why Substituting Cdk8-IN-6 with Other CDK8 Inhibitors Like CDK8-IN-7 or CDK8-IN-12 is Not Feasible


While numerous CDK8 inhibitors exist, they are not interchangeable due to significant differences in binding affinity, cellular potency, and selectivity profiles. For example, the closely related analog CDK8-IN-7 (compound 12) exhibits a Kd of 3.5 nM, which is approximately 3.7-fold more potent in binding than Cdk8-IN-6 . This difference in binding affinity directly translates to altered cellular potency, with CDK8-IN-7 showing lower IC50 values across the same AML cell panel [1]. Furthermore, other inhibitors like CDK8-IN-12 demonstrate a different selectivity profile, including off-target inhibition of GSK-3α and GSK-3β, which can confound experimental results . Therefore, generic substitution without rigorous validation will lead to irreproducible data and incorrect biological conclusions.

Quantitative Differentiation Evidence for Cdk8-IN-6 Against Key Comparators


Cdk8-IN-6 Binding Affinity (Kd) Compared to CDK8-IN-7

Cdk8-IN-6 (compound 9) binds to CDK8 with a Kd of 13 nM . This is a 3.7-fold lower binding affinity compared to the structurally related analog CDK8-IN-7 (compound 12), which has a reported Kd of 3.5 nM for CDK8 . This difference in binding affinity is a key differentiator for experimental design, as it impacts the required working concentration and potential off-target effects.

Kinase Inhibitor Binding Affinity CDK8 Drug Discovery

Cdk8-IN-6 Cytotoxicity in MOLM-13 AML Cells vs. CDK8-IN-7

Cdk8-IN-6 exhibits cytotoxicity against the MOLM-13 AML cell line with an IC50 of 11.2 µM . In comparison, the more potent analog CDK8-IN-7 shows a significantly lower IC50 of 5.9 µM in the same cell line under similar assay conditions . This represents a 1.9-fold difference in cellular potency, highlighting that the compounds are not functionally equivalent in a cellular context.

Acute Myeloid Leukemia Cytotoxicity Cell Viability MOLM-13

Differential Cytotoxicity Profile Across AML Cell Lines

Cdk8-IN-6 exhibits a unique cytotoxicity profile across a panel of AML cell lines, with IC50 values of 11.2 µM (MOLM-13), 7.5 µM (OCI-AML3), and 8.6 µM (MV4-11) . This contrasts with the profile of the more potent CDK8-IN-7, which shows IC50 values of 5.9 µM (MOLM-13), 4.8 µM (OCI-AML3), and 5.4 µM (MV4-11) . The relative selectivity for specific AML subtypes differs between the two compounds, which is a critical factor for studies aiming to investigate subtype-specific vulnerabilities.

Acute Myeloid Leukemia Cell Line Panel OCI-AML3 MV4-11

Selectivity Profile Inference from Analog Series Data

While a comprehensive kinome-wide selectivity profile for Cdk8-IN-6 is not publicly available, its structural class and data from closely related analogs provide strong class-level inference. A study on a series of potent CDK8 inhibitors, which includes compounds with Kd values ranging from 3.5 to 18 nM, demonstrated that these molecules display selectivity for CDK8 when screened against a panel of 465 different kinases [1]. It is therefore highly probable that Cdk8-IN-6, as part of this optimized chemical series, shares a favorable selectivity profile that distinguishes it from less selective or pan-CDK inhibitors.

Kinase Selectivity CDK8 Off-Target Effects Chemical Probe

Recommended Research and Industrial Application Scenarios for Cdk8-IN-6 Based on Its Quantitative Differentiation


Investigating CDK8 Dependency in AML Cell Lines with Intermediate Sensitivity

Cdk8-IN-6 is an ideal tool compound for studying CDK8 dependency in AML cell lines such as MOLM-13, OCI-AML3, and MV4-11 that exhibit intermediate sensitivity to CDK8 inhibition . Its micromolar IC50 values allow for the exploration of CDK8's role in cell proliferation and survival without causing immediate, complete cell death, which can be advantageous for studying downstream signaling pathways and compensatory mechanisms.

Use as a Comparator for More Potent CDK8 Inhibitors in Dose-Response Studies

Due to its well-characterized, less potent binding affinity (Kd = 13 nM) compared to analogs like CDK8-IN-7 (Kd = 3.5 nM), Cdk8-IN-6 serves as an excellent reference compound or 'low-potency control' in dose-response experiments . This is crucial for establishing a potency range and validating the concentration-dependent effects of newer, more potent CDK8 inhibitors being developed in medicinal chemistry programs.

Probing CDK8-Specific Biology with Reduced Risk of Off-Target Kinase Inhibition

Based on class-level selectivity data from closely related analogs showing selectivity across a panel of 465 kinases, Cdk8-IN-6 is inferred to possess a favorable selectivity profile [1]. This makes it a valuable tool for researchers aiming to dissect CDK8-specific functions from those of other CDKs or kinases, thereby increasing confidence that observed phenotypes are due to on-target CDK8 inhibition rather than off-target effects.

Establishing Baseline Cytotoxicity Profiles for New AML Therapies

The comprehensive cytotoxicity data for Cdk8-IN-6 across multiple AML cell lines (MOLM-13, OCI-AML3, MV4-11) provides a robust and publicly available benchmark . Industrial researchers can use this compound to establish a baseline for AML cell line sensitivity in their own assays when developing new CDK8-targeting therapies, ensuring consistency and comparability of results across different studies and laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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